N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride
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Overview
Description
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an oxazole ring, and a cyclohexenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as 1,3,5-oxadiazole derivatives, have shown potential as antitubercular agents . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways .
Result of Action
Compounds with similar structures have shown potential as antitubercular agents , suggesting that this compound may also have potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the cyclohexenyl group is incorporated through a series of addition and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[[5-(4-Bromophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride
- N-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride
- N-[[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride
Uniqueness
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride stands out due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazole ring and cyclohexenyl group further enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-8-6-14(7-9-15)17-10-16(20-21-17)12-19-11-13-4-2-1-3-5-13;/h4,6-10,19H,1-3,5,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJQSABAFFZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNCC2=NOC(=C2)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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